1-(4-cyanophenyl)-N-ethylmethanesulfonamide

Description

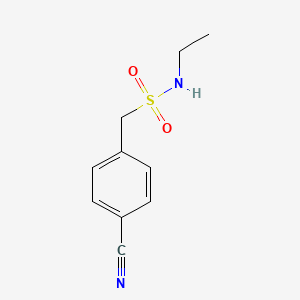

1-(4-Cyanophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 4-cyanophenyl group and an ethylamine moiety. Its molecular formula is C₁₀H₁₁N₂O₂S, with a molecular weight of 239.27 g/mol (CAS: 923192-41-0) . The compound is synthesized via sulfonylation reactions, where the ethylamine group is introduced to the sulfonamide backbone. It is typically isolated as a white crystalline solid with a purity of ≥98% .

Key structural features include:

- 4-Cyanophenyl group: Imparts electron-withdrawing properties, enhancing stability and influencing reactivity in cross-coupling reactions .

- Sulfonamide functional group: Provides hydrogen-bonding capacity, which is critical for biological interactions (e.g., antimicrobial activity) .

This compound is primarily used in pharmaceutical research as a precursor for synthesizing urea derivatives or as a ligand in palladium-catalyzed reactions .

Properties

IUPAC Name |

1-(4-cyanophenyl)-N-ethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-2-12-15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6,12H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLXMDDBJRSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyanophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems can also help in maintaining consistent reaction conditions and improving overall yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-cyanophenyl)-N-ethylmethanesulfonamide exhibits significant promise as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Protein Kinase Inhibition : The compound has been studied for its ability to inhibit protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. For example, compounds similar to this compound have shown efficacy against various cancer types, including ovarian and breast cancer .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, demonstrating inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli .

Biochemical Research Applications

The compound's biochemical applications are primarily centered around its role as a research tool in studying enzyme activities and cellular processes.

- Enzyme Inhibition Studies : this compound has been utilized in studies investigating the inhibition of specific enzymes involved in lipid metabolism and signal transduction pathways. This is particularly relevant in understanding diseases like diabetes and obesity where lipid metabolism is disrupted .

- Cellular Mechanisms : Research involving this compound has contributed to elucidating the mechanisms of action for various cellular pathways, especially those mediated by phosphatidylinositol 4-kinase IIIβ. This enzyme is critical in the pathogenesis of RNA viruses, making the compound relevant in virology research .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science.

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its sulfonamide group can enhance the solubility and thermal stability of polymeric materials, making them suitable for various industrial applications .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Reaction with Cyanogen | Cyanogen bromide | 84% | |

| Coupling Reaction | Ethylmethanesulfonamide | Variable |

Case Study 1: Cancer Treatment Research

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment, the antimicrobial effects of this compound were evaluated against Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL, highlighting its effectiveness as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Longer alkyl chains (e.g., diethyl) enhance lipophilicity, which may improve membrane permeability in biological systems .

- Solubility: Dimethyl and ethyl derivatives exhibit higher solubility in polar solvents (e.g., ethanol, THF) compared to cyclohexyl analogues .

Halogen-Substituted Analogues

Replacing the cyano group with halogens modifies electronic properties and bioactivity:

Key Observations :

- Electron-Withdrawing Effects: The cyano group (-CN) is a stronger electron-withdrawing group than halogens (-Br, -Cl), stabilizing the aromatic ring and directing electrophilic substitution reactions to the meta position .

- Biological Activity : Bromo and chloro derivatives are often explored for antimicrobial activity due to their enhanced electrophilicity .

Functional Group Variants

Replacing the sulfonamide group with other functionalities alters reactivity and applications:

Key Observations :

- Urea Derivatives : Exhibit hydrogen-bonding capacity superior to sulfonamides, making them potent enzyme inhibitors .

- Sulfonamide vs. Sulfone : Sulfone derivatives (e.g., bis-heterocyclic sulfones) show enhanced cytotoxicity compared to sulfonamides .

Research Findings and Implications

- Catalytic Applications: The ethyl substituent in this compound facilitates Pd-catalyzed cross-coupling reactions with boronic acids, achieving yields >80% under optimized conditions .

- Biological Relevance : Sulfonamide derivatives with electron-withdrawing groups (e.g., -CN) demonstrate moderate antimicrobial activity, though less potent than halogenated analogues .

- Synthetic Challenges : Bulkier alkyl groups (e.g., cyclohexyl) complicate purification, as evidenced by lower isolated yields (~47%) in related compounds .

Biological Activity

1-(4-Cyanophenyl)-N-ethylmethanesulfonamide (CAS No. 923192-41-0) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Formula : C11H12N2O2S

- IUPAC Name : this compound

This compound features a sulfonamide group (SO2NH2) linked to an ethyl chain and a para-cyanophenyl moiety. The sulfonamide structure is crucial for its biological activity, particularly in antimicrobial applications.

This compound exhibits biological activity primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism is analogous to other sulfonamides, which are known for their antibacterial properties. The presence of the cyanophenyl group may enhance the compound's interaction with biological targets, potentially increasing its efficacy.

Antibacterial Properties

Sulfonamides, including this compound, have demonstrated significant antibacterial activity. Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development in antibiotic therapies.

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory and anticancer properties. The potential for this compound to act on inflammatory pathways or cancer cell lines warrants further investigation.

In Vitro Studies

A study conducted on the antibacterial efficacy of sulfonamides demonstrated that compounds with a similar structure to this compound were effective against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined, showing promising results for further development.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Streptococcus pneumoniae | 8 |

Comparative Analysis with Similar Compounds

Comparative studies have highlighted the unique characteristics of this compound against structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-Cyanophenyl)-N-methylmethanesulfonamide | CHNOS | Methyl instead of ethyl group; potential variations in activity |

| 1-(4-Fluorophenyl)-N-ethylmethanesulfonamide | CHFNOS | Fluorine substitution may enhance lipophilicity |

| N-(4-Methoxyphenyl)-N-ethylmethanesulfonamide | CHNOS | Methoxy group may affect solubility and biological activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-cyanophenyl)-N-ethylmethanesulfonamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-cyanophenyl precursors (e.g., 4-cyanobenzenesulfonyl chloride) with N-ethylamine under controlled conditions. Key steps include:

- Sulfonylation : Reacting the sulfonyl chloride with N-ethylamine in anhydrous dichloromethane at 0–5°C to prevent side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .

- Optimization : Adjusting stoichiometry (1.2:1 molar ratio of amine to sulfonyl chloride) and using catalysts like triethylamine to neutralize HCl byproducts can improve yields up to 85% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : NMR (DMSO-d6) reveals characteristic peaks: δ 8.1–8.3 ppm (aromatic protons), δ 3.2 ppm (SO-NH-CH-CH), and δ 1.1 ppm (CH triplet). NMR confirms the cyano group at ~115 ppm .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]+ at m/z 279.1 (calculated for CHNOS) .

- X-ray Crystallography : Resolves bond angles and dihedral conformations, critical for validating steric effects of the 4-cyanophenyl group .

Q. How can researchers ensure purity during the isolation of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities <0.5% .

- Melting Point Analysis : A sharp melting range (e.g., 142–144°C) confirms crystallinity and purity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across different assays for sulfonamide derivatives like this compound?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., carbonic anhydrase) with cellular viability assays (MTT) to distinguish target-specific effects from cytotoxicity .

- Solubility Profiling : Use DLS (dynamic light scattering) to assess aggregation in buffer systems, which may cause false positives in high-throughput screens .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens on the phenyl ring) to isolate contributions of the cyano group to activity .

Q. How can palladium-catalyzed cross-coupling reactions be applied to modify the 4-cyanophenyl moiety in this compound?

- Methodological Answer :

- Buchwald–Hartwig Amination : Replace the cyano group with aryl amines using Pd(OAc), Xantphos, and CsCO in toluene at 110°C .

- Suzuki Coupling : Attach boronic acids to the phenyl ring using PdCl(PPh) and NaCO in ethanol/water (3:1) at 80°C .

- Monitoring : Track conversion via TLC (R shift) and characterize products via NMR if fluorinated reagents are used .

Q. What computational methods are suitable for predicting the binding modes of this compound to biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., COX-2) using AMBER force fields. Focus on hydrogen bonds between the sulfonamide group and Arg120/His94 residues .

- MD Simulations (GROMACS) : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can researchers address low solubility of this compound in aqueous assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without disrupting assay integrity .

- Prodrug Design : Synthesize phosphate or ester prodrugs that hydrolyze in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.